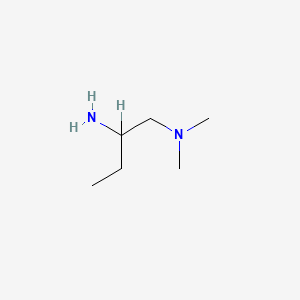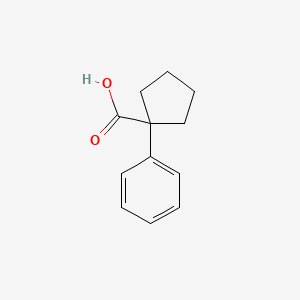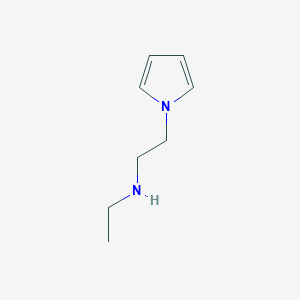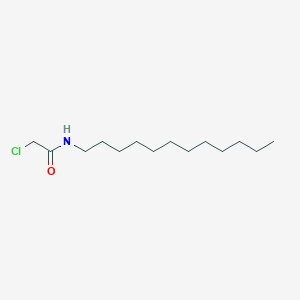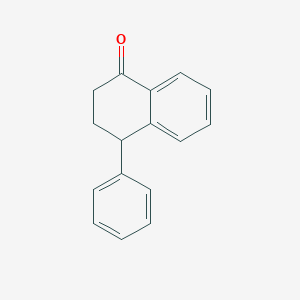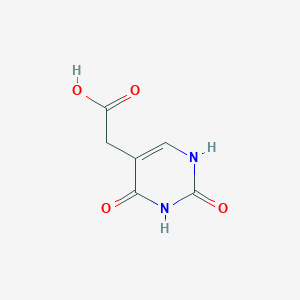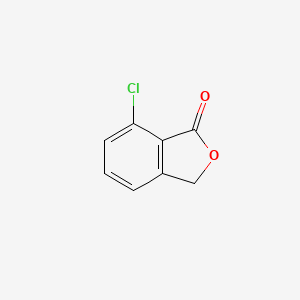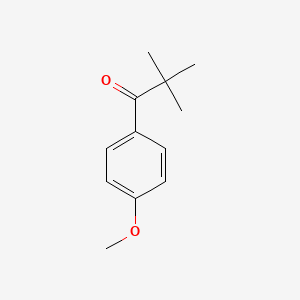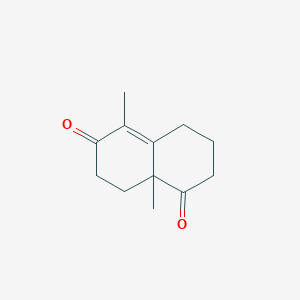
3-Phenylcumarin
Übersicht
Beschreibung
3-Phenylcoumarin is a heterocyclic compound that belongs to the coumarin family. It is characterized by a coumarin core structure with a phenyl group attached at the third position.
Wissenschaftliche Forschungsanwendungen
3-Phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: 3-Phenylcoumarin derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents.
Industry: It is utilized in the production of dyes, optical brighteners, and as a precursor for various pharmaceuticals
Wirkmechanismus
Target of Action
3-Phenylcoumarin, also known as 3-Phenyl-2H-chromen-2-one, has been identified as a potential multi-target inhibitor for human cholinesterases and monoamine oxidases . These targets play a crucial role in the neurotransmitter shortage associated with Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with its targets, namely MAO-A, MAO-B, AChE, and BChE, through binding interactions . The 3-phenylcoumarin derivatives possess a reactive electronic characteristic that is crucial for their anti-cholinesterase activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the neurotransmitter shortage in Alzheimer’s disease (AD). It acts as an inhibitor for MAO-A, MAO-B, AChE, and BChE, enzymes that are involved in the metabolism and regulation of neurotransmitters .
Pharmacokinetics
Coumarins are known to undergo metabolic pathways involving specific enzymes known as udp-glucuronosyltransferases in the liver .
Result of Action
The result of the compound’s action is the inhibition of the targeted enzymes, which can address the neurotransmitter shortage associated with Alzheimer’s disease (AD) . This leads to a decrease in the symptoms of AD, providing a therapeutic benefit .
Biochemische Analyse
Biochemical Properties
3-Phenylcoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, 3-Phenylcoumarin derivatives have been investigated as potential multi-target inhibitors for human cholinesterases and monoamine oxidases . These interactions are essential for addressing neurotransmitter shortages associated with neurodegenerative diseases like Alzheimer’s disease. The compound’s stability and reactivity have been studied using density functional theory simulations, highlighting its potential as an anti-cholinesterase agent .
Cellular Effects
3-Phenylcoumarin exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating oxidative metabolism and elastase release in human neutrophils . Additionally, 3-Phenylcoumarin derivatives have shown potential in down-modulating the formation and release of neutrophil extracellular traps, which are crucial for immune responses . These effects suggest that 3-Phenylcoumarin can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Phenylcoumarin involves its interactions with biomolecules at the molecular level. It acts as an inhibitor of enzymes such as monoamine oxidase B (MAO-B), which catalyzes the deamination of neurotransmitters like dopamine and norepinephrine . The binding interactions of 3-Phenylcoumarin derivatives with MAO-B have been studied using molecular docking methodologies, revealing robust binding affinities . These interactions are crucial for the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylcoumarin have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the stability of 3-Phenylcoumarin derivatives has been investigated through density functional theory simulations, providing insights into their reactivity and potential long-term impacts .
Dosage Effects in Animal Models
The effects of 3-Phenylcoumarin vary with different dosages in animal models. Research has demonstrated that certain derivatives of 3-Phenylcoumarin exhibit potent antidepressant activity at very low doses, such as 0.50 mg/kg, compared to standard drugs like imipramine . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Phenylcoumarin is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biosynthesis and metabolism. For example, the phenylpropanoid pathway, a branch of plant secondary metabolism, is responsible for the biosynthesis of coumarins, including 3-Phenylcoumarin . This pathway involves several enzymatic steps, starting from phenylalanine obtained from the shikimate pathway .
Transport and Distribution
The transport and distribution of 3-Phenylcoumarin within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that affect its localization and accumulation . These interactions are crucial for understanding how 3-Phenylcoumarin is distributed within the body and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 3-Phenylcoumarin plays a significant role in its activity and function. Studies have shown that certain derivatives of 3-Phenylcoumarin can be tracked using fluorescence microscopy, allowing researchers to visualize their distribution within living cells . This information is valuable for understanding the compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst. Another method is the Knoevenagel condensation, which involves the reaction of salicylaldehyde with phenylacetic acid under basic conditions .
Industrial Production Methods: Industrial production of 3-Phenylcoumarin often employs the Pechmann condensation due to its efficiency and cost-effectiveness. This method typically involves the use of sulfuric acid as a catalyst and high temperatures to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenylcoumarin-4-carboxylic acid.
Reduction: Reduction reactions can convert it into 3-phenylchromanone.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: 3-Phenylcoumarin-4-carboxylic acid.
Reduction: 3-Phenylchromanone.
Substitution: Various halogenated and nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound of 3-Phenylcoumarin, lacking the phenyl group at the third position.
Isoflavone: Similar in structure but with the carbonyl group at a different position.
Resveratrol: A stilbenoid with similar biological activities but a different core structure.
Uniqueness: 3-Phenylcoumarin stands out due to its unique combination of the coumarin core and the phenyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Eigenschaften
IUPAC Name |
3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSXZLYIKESML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241860 | |
| Record name | 3-Phenyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-10-2 | |
| Record name | 3-Phenylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV24YNY4AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Phenylcoumarins bind to the active site of MAO-B, a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the degradation of neurotransmitters like dopamine. [, ] This binding prevents the enzyme from breaking down dopamine, leading to increased dopamine levels in the brain. []
A: MAO-B inhibitors are considered potential therapeutic agents for neurodegenerative diseases like Parkinson's disease, as elevated MAO-B activity is associated with oxidative stress and neuronal damage in these conditions. [] By inhibiting MAO-B, 3-phenylcoumarins may help to protect neurons and slow disease progression.
ANone: Yes, research has shown that 3-phenylcoumarins can also act as:
- Antifungal agents: Demonstrating activity against various fungi, including Alternaria alternata, Cladosporium herbarum, Fusarium oxysporum, and Trichoderma harzianum. []
- Anti-HIV agents: Exhibiting inhibition of HIV replication, potentially through NF-κB inhibition and antagonism of the Tat protein. []
- Tyrosinase, elastase, collagenase, and hyaluronidase inhibitors: Suggesting potential applications in addressing skin aging processes. []
- Antibacterial agents: Displaying selective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, potentially by targeting bacterial tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. []
A: The molecular formula of 3-phenylcoumarin is C15H10O2, and its molecular weight is 222.24 g/mol. []
ANone: 3-Phenylcoumarins typically display characteristic peaks in their spectroscopic data:
- UV-Vis Spectroscopy: Exhibit absorption bands similar to trans- and cis-stilbene due to the presence of the stilbenoid subchromophore. []
- Fluorescence Spectroscopy: Show fluorescence properties influenced by the substituents on the coumarin and phenyl rings. [, ]
- NMR Spectroscopy: Proton and carbon NMR spectra provide detailed structural information about the coumarin and phenyl ring systems and the presence of substituents. [, ]
- Mass Spectrometry: Show unique fragmentation patterns that can be used to identify and characterize these compounds. [, ]
ANone: The provided research papers primarily focus on the synthesis and biological activity of 3-phenylcoumarins. Further research is needed to comprehensively assess their material compatibility and stability under diverse conditions.
ANone: The provided research primarily focuses on 3-phenylcoumarin as a bioactive molecule. Currently, there is limited information about its catalytic properties or applications in the context of chemical reactions.
ANone: Computational tools have been extensively applied in 3-phenylcoumarin research for:
- Docking studies: To predict the binding modes and interactions of 3-phenylcoumarins with target enzymes like MAO-B. [, , ]
- 3D-QSAR modeling: To establish relationships between the structure of 3-phenylcoumarins and their biological activities, aiding in the design of new derivatives with improved potency and selectivity. [, ]
- Molecular dynamics simulations: To investigate the dynamic behavior of 3-phenylcoumarins within the binding pockets of target proteins and to gain insights into their binding stability and conformational changes. []
- Theoretical calculations: To understand the electronic structures, spectroscopic properties, and antioxidant activities of these compounds. [, ]
ANone: SAR studies have revealed crucial insights:
- MAO-B Inhibition: Small substitutions at the 6- or 8-position of the coumarin nucleus are favorable for MAO-B inhibition when a phenyl group is present at the 3-position. [] Meta and para substitutions on the 3-phenyl ring generally enhance MAO-B inhibitory activity and selectivity. [, ]
- Antifungal Activity: Hydroxylation patterns significantly impact antifungal activity, with 6,7-dihydroxy-3-phenylcoumarin exhibiting high potency. []
- Antioxidant Activity: The number and position of hydroxyl groups influence antioxidant properties. 7-Hydroxy-3-(3'-hydroxy)phenylcoumarin (8) displayed remarkable activity in various antioxidant assays. []
- Antibacterial Activity: The 3-phenyl ring and the position of hydroxyl groups on the coumarin scaffold play a role in modulating the antibacterial activity. []
ANone: The provided research primarily emphasizes the synthesis and biological evaluation of 3-phenylcoumarins. Further investigations are needed to determine their stability profiles under various conditions and develop optimal formulation strategies to enhance their solubility, bioavailability, and stability for therapeutic applications.
ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the synthesis, SAR, and preliminary biological evaluation of 3-phenylcoumarins. Further investigations are necessary to address these aspects comprehensively.
ANone:
- Early studies recognized the structural similarities between 3-phenylcoumarins and stilbenes, highlighting the concept of subchromophores and their influence on spectroscopic properties. []
- The discovery of natural 4-hydroxy-3-phenylcoumarins like robustic acid [] and indicanine A [] from plant sources spurred interest in their biological activities.
- Research identifying 3-phenylcoumarins as potent and selective MAO-B inhibitors [, , ] marked a significant milestone, paving the way for exploring their therapeutic potential in neurodegenerative diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


